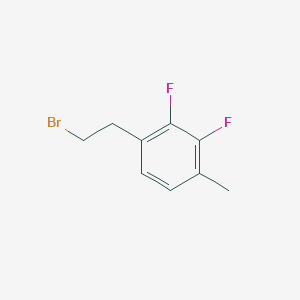

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves steps such as diazotization, bromination, and nucleophilic aromatic substitution. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be characterized using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorobenzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography . The crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene was also determined, revealing interactions that stabilize the packing of molecules in the solid state .

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo a variety of chemical reactions. The presence of bromine and fluorine atoms can influence the reactivity of the compound, making it a precursor for further functionalization. For example, 1,2-dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to various brominated products, which were further converted into sulfur-functionalized benzoquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence and position of halogen substituents. These properties include melting and boiling points, solubility, density, and reactivity. The steric hindrance and electronic effects of substituents can affect the compound's stability and its behavior in chemical reactions. Electrochemical measurements can be used to investigate redox properties, as was done for bis(dimesitylphosphino)-tetrafluorobenzene derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Transformations

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene serves as a valuable precursor in organic synthesis, enabling the creation of complex molecules through various transformations. Its structural features facilitate regioselective bromination, ortho-metalation, and subsequent modifications, crucial for synthesizing diverse organic compounds. Studies highlight its role in efficient synthetic sequences, demonstrating its utility in accessing synthetically valuable dibromobenzenes, which are instrumental in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Organometallic Reactions and Regiospecificity

The compound's utility extends into organometallic chemistry, where its bromo and fluoro substituents offer unique reactivity patterns. It enables the exploration of regiospecific functionalization reactions, providing pathways to selectively modified benzoic acids and halobenzenes. This regiospecificity is achieved through deprotonation-triggered halogen migrations and competitive halogen-metal permutations, offering insights into the manipulation of halogenated aromatic compounds for desired chemical functionalities (Heiss & Schlosser, 2003).

Catalysis and Luminescence Properties

Moreover, the compound is instrumental in catalysis and the study of luminescence properties of organic materials. Its bromoethyl group can participate in the formation of charge transfer complexes, significantly enhancing the electron transfer processes in applications such as polymer solar cells and organic light-emitting diodes. The synthesis and incorporation of such compounds into materials science research contribute to the development of more efficient and sustainable energy conversion and storage technologies (Fu et al., 2015).

Fluorination Techniques and Applications

The presence of fluorine atoms in this compound makes it a subject of interest in fluorination techniques, where it can serve as a substrate for studies focused on the electrochemical fluorination of aromatic compounds. This aspect is crucial for synthesizing fluorinated analogs with potential applications in medicinal chemistry, agrochemicals, and material science, highlighting the versatility and significance of fluorine chemistry in enhancing the properties of organic molecules (Momota et al., 1998).

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-2,3-difluoro-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-6-2-3-7(4-5-10)9(12)8(6)11/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHZNZUQCVGIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCBr)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)

![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)

![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)